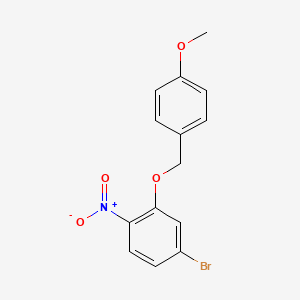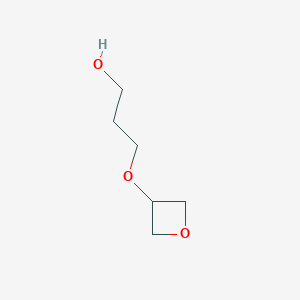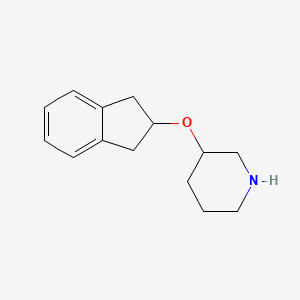
5-(Methoxymethyl)isoxazol-3-amine hydrochloride
説明
5-(Methoxymethyl)isoxazol-3-amine hydrochloride, also known as MMIA, is a chemical compound with the molecular formula C5H10N2O2Cl. It has a molecular weight of 164.59 g/mol . The compound is in the form of an oil .
Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C5H8N2O2.ClH/c1-8-3-4-2-5(6)7-9-4;/h2H,3H2,1H3,(H2,6,7);1H .Physical And Chemical Properties Analysis
The physical form of this compound is oil .科学的研究の応用
Synthesis and Biological Activity
5-(Methoxymethyl)isoxazol-3-amine hydrochloride is a versatile chemical intermediate used in the synthesis of various bioactive compounds. For instance, it has been employed in the aqueous phase synthesis of azo dyes, which were then tested for antimicrobial activity, showing effectiveness against the gram-positive bacterium Staphylococcus aureus (Banpurkar, Wazalwar, & Perdih, 2018). Furthermore, novel isoxazole derivatives synthesized from reactions involving isoxazole compounds have demonstrated significant antitumor activity, surpassing that of the well-known cytotoxic agent 5-fluorouracil in some cases, as evaluated using Ehrlich ascites carcinoma cells (Hamama, Ibrahim, & Zoorob, 2017).
Green Chemistry Approaches
Research also emphasizes the importance of green chemistry in the synthesis of isoxazole-based compounds. Techniques that avoid the use of harmful solvents and reduce waste have been developed, such as the synthesis of 5-arylisoxazole derivatives in aqueous media without the need for a catalyst, highlighting an environmentally friendly procedure (Dou et al., 2013). Similarly, the eco-friendly and regioselective synthesis of 3-(isoxazol-5-yl)indoles from β-ethylthio-β-indolyl-α, β-unsaturated ketones in water showcases the combination of good yield, regioselectivity, and operational simplicity in a sustainable manner (Jia et al., 2021).
Advanced Synthesis Techniques
The application of advanced techniques such as sonochemistry for the rapid and clean synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones illustrates the ongoing innovation in chemical synthesis. This method, catalyzed by amine-functionalized montmorillonite K10 nanoclay, offers advantages like shorter reaction times and high yields (Safari, Ahmadzadeh, & Zarnegar, 2016).
Photochemical Conversion and Continuous Flow Synthesis
Photochemical methods for converting isoxazoles to 5-hydroxyimidazolines and continuous flow synthesis of isoxazole-5(4H)-ones through organic photoredox catalysis are examples of innovative approaches that enhance efficiency and scalability while potentially opening up new avenues for the development of bioactive molecules (Morita, Fuse, & Nakamura, 2020); (Sampaio et al., 2023).
生化学分析
Biochemical Properties
5-(Methoxymethyl)isoxazol-3-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and thus influencing the overall metabolic flux .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific receptors or enzymes, the compound can modulate signaling cascades, leading to changes in gene expression patterns. These changes can affect various cellular processes, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage range produces optimal effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing the overall metabolic flux and levels of specific metabolites. The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting cellular energy balance and other metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its activity and effectiveness, as well as its potential accumulation in certain tissues .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .
特性
IUPAC Name |
5-(methoxymethyl)-1,2-oxazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c1-8-3-4-2-5(6)7-9-4;/h2H,3H2,1H3,(H2,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPYBJVNYAQFIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NO1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[6-Chloro-4-(2,2-dimethyl-propionylamino)-pyridin-3-yl]-oxoacetic acid ethyl ester](/img/structure/B1472707.png)
![N-[5-Nitro-2-(trifluoromethoxy)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B1472709.png)




![8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472719.png)

![8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472721.png)